molecular formula C26H22N4O3 B4401641 N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No.: B4401641
M. Wt: 438.5 g/mol
InChI Key: ZIFYWRZBGJRZKQ-UHFFFAOYSA-N
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Description

N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the quinoxaline ring and the subsequent attachment of the pyrrolidine and phenyl groups. One common method involves the condensation of 2-nitroanilines with vicinal diols in the presence of an iron catalyst, such as the Knölker complex, which facilitates the transfer hydrogenation process . This method is advantageous as it does not require external redox reagents or additional bases, and water is the sole byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to ensure high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the quinoxaline ring could produce a dihydroquinoxaline compound.

Scientific Research Applications

N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N3-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit various pharmacological effects.

    Phenyl-substituted compounds: Molecules with phenyl groups that are widely studied for their chemical and biological properties.

Uniqueness

N~3~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is unique due to its combination of a quinoxaline moiety, a pyrrolidine ring, and a phenyl group, which together confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxy-5-quinoxalin-2-ylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-33-24-12-11-17(23-15-27-20-9-5-6-10-21(20)28-23)13-22(24)29-26(32)18-14-25(31)30(16-18)19-7-3-2-4-8-19/h2-13,15,18H,14,16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFYWRZBGJRZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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